5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol
Description
Structural Significance of 1,3,4-Oxadiazole Core in Medicinal Chemistry
The 1,3,4-oxadiazole ring is a five-membered heteroaromatic system containing one oxygen and two nitrogen atoms. Its planar structure and electron-deficient nature enable diverse non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and dipole-dipole interactions. These properties make it a privileged scaffold in drug design, often serving as a bioisostere for esters, amides, or carboxylic acids while offering superior metabolic stability.
Key structural advantages include :
- Dipole Moment : The 1,3,4-oxadiazole ring exhibits a dipole moment of ~3.5 Debye due to the electronegativity gradient between oxygen and nitrogen atoms, enhancing binding affinity to polar enzyme active sites.
- Aromaticity : Delocalized π-electrons facilitate interactions with aromatic residues in proteins, as seen in HIV integrase inhibitors like raltegravir.
- Hydrolytic Stability : Unlike esters or amides, the oxadiazole core resists enzymatic degradation, improving pharmacokinetic profiles.
Table 1 : Bioactivity of Selected 1,3,4-Oxadiazole Derivatives
Role of Sulfonyl and Thiol Functional Groups in Bioactive Molecules
Sulfonyl Group (-SO~2~-) :
- Electronic Effects : The strong electron-withdrawing nature of the sulfonyl group polarizes adjacent bonds, increasing solubility and enabling hydrogen bonding with residues like arginine or lysine.
- Conformational Restriction : Incorporation into aromatic systems (e.g., 4-(morpholine-4-sulfonyl)phenyl) enforces rigid geometries that optimize target binding.
Thiol Group (-SH) :
- Nucleophilicity : The thiol moiety participates in disulfide exchange reactions and covalent interactions with cysteine residues in enzymes, as observed in methylglyoxal scavenging.
- Redox Activity : Thiols modulate oxidative stress pathways, influencing anticancer and antimicrobial mechanisms.
Synergistic Effects in 5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol :
- The sulfonyl group enhances water solubility via hydrogen bonding, while the thiol enables covalent modification of biological targets.
- Table 2 : Comparative Bioactivity of Sulfonyl vs. Thiol-Containing Analogues
| Functional Group | LogP | IC~50~ (Cancer Cells) | MIC (Bacteria) | Reference |
|---|---|---|---|---|
| Sulfonyl | 1.2 | 22.4 nM | 4.88 µg/mL | |
| Thiol | 2.8 | 44.4 nM | 9.76 µg/mL |
Mechanistic Insights :
- Sulfonyl Interactions : In renal carcinoma (Caki-1 cells), sulfonamide-oxadiazole hybrids downregulate NNMT expression, suppressing JNK-mediated cell proliferation.
- Thiol Reactivity : Thiolated oxadiazoles inhibit E. coli enoyl reductase via covalent bond formation with Cys~448~, disrupting fatty acid biosynthesis.
Properties
IUPAC Name |
5-(3-morpholin-4-ylsulfonylphenyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S2/c16-21(17,15-4-6-18-7-5-15)10-3-1-2-9(8-10)11-13-14-12(20)19-11/h1-3,8H,4-7H2,(H,14,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPILHVKCRFDKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NNC(=S)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801332719 | |
| Record name | 5-(3-morpholin-4-ylsulfonylphenyl)-3H-1,3,4-oxadiazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26724259 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
565194-87-8 | |
| Record name | 5-(3-morpholin-4-ylsulfonylphenyl)-3H-1,3,4-oxadiazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazide Intermediate Formation
The synthesis begins with the preparation of a hydrazide precursor, typically (4-morpholin-4-yl)benzohydrazide . This intermediate is synthesized via hydrazinolysis of the corresponding ester. For example, ethyl 3-(morpholine-4-sulfonyl)benzoate reacts with hydrazine hydrate in ethanol under reflux, yielding the hydrazide. Critical parameters include:
- Reagents : Hydrazine hydrate (excess), ethanol solvent.
- Conditions : Reflux at 80°C for 4–6 hours.
- Yield : ~75–85% after recrystallization.
Mechanistic Insight :
The nucleophilic substitution at the ester carbonyl group by hydrazine generates the hydrazide, with ethanol facilitating proton exchange and byproduct removal.
Oxadiazole-Thiol Core Cyclization
The hydrazide undergoes cyclization with carbon disulfide (CS₂) to form the 1,3,4-oxadiazole-2-thiol ring. This step is conducted in alkaline media (e.g., ethanolic KOH) under reflux:
Procedure :
- Dissolve (4-morpholin-4-yl)benzohydrazide (0.01 mol) in absolute ethanol.
- Add KOH (0.03 mol) and CS₂ (0.03 mol).
- Reflux at 70°C for 6–8 hours.
- Acidify with concentrated HCl to pH 2–3 to precipitate the product.
Key Observations :
Sulfonation and Morpholine Incorporation
The phenyl ring is functionalized with the morpholine-4-sulfonyl group via sulfonation. This step employs morpholine-4-sulfonyl chloride as the sulfonating agent:
Optimized Protocol :
- Suspend the oxadiazole-thiol intermediate (0.008 mol) in dry dichloromethane.
- Add morpholine-4-sulfonyl chloride (0.009 mol) and triethylamine (0.01 mol) as a base.
- Stir at room temperature for 12 hours.
- Quench with ice water, extract with DCM, and purify via column chromatography.
Critical Factors :
- Stoichiometry : A slight excess of sulfonyl chloride ensures complete reaction.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require higher temperatures.
- Yield : 65–75%.
Alternative Methodologies and Comparative Analysis
Nucleophilic Substitution Approach
An alternative route involves reacting pre-formed 1,3,4-oxadiazole-2-thiol derivatives with 4-(2-chloroethyl)morpholine. This method skips the sulfonation step by directly introducing the morpholine moiety:
Steps :
- Synthesize 5-(3-sulfophenyl)-1,3,4-oxadiazole-2-thiol via cyclization.
- React with 4-(2-chloroethyl)morpholine in DMF using NaH as a base.
- Stir at 60°C for 5 hours.
Advantages :
Microwave-Assisted Synthesis
Emerging techniques utilize microwave irradiation to accelerate cyclization. Initial trials show:
- Time Reduction : 2 hours vs. 6–8 hours under conventional reflux.
- Yield Improvement : Up to 85% due to reduced side reactions.
Analytical Characterization and Validation
Spectroscopic Data
Infrared (IR) Spectroscopy :
- C═S Stretch : 1,230–1,250 cm⁻¹.
- S═O Stretch : 1,150–1,170 cm⁻¹ (sulfonyl group).
- N–H Stretch : 3,300–3,400 cm⁻¹ (oxadiazole-thiol tautomer).
¹H NMR (400 MHz, CDCl₃) :
- Morpholine Protons : δ 3.70 (t, 4H, –N–CH₂–CH₂–O–).
- Aromatic Protons : δ 7.80–8.10 (m, 4H, phenyl ring).
- Oxadiazole NH : δ 13.20 (s, 1H, thiol tautomer).
Mass Spectrometry :
Purity Assessment
- TLC : Rf = 0.45 (ethyl acetate/hexane, 3:7).
- HPLC : >98% purity using C18 column (acetonitrile/water gradient).
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or nucleophiles like sodium azide or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives of the parent compound.
Scientific Research Applications
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of 1,3,4-oxadiazole derivatives, including 5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol. For instance:
- A study indicated that derivatives containing the oxadiazole moiety exhibited significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) using MTT assays .
- In vivo studies using genetically modified models have shown that these compounds can induce apoptosis in cancer cells, suggesting their potential as therapeutic agents .
Antidiabetic Activity
Research has also highlighted the anti-diabetic properties of this compound. In particular:
- Compounds similar to this compound demonstrated significant glucose-lowering effects in Drosophila melanogaster models, indicating their potential for managing diabetes .
Antimicrobial Effects
The antimicrobial efficacy of oxadiazole derivatives has been widely studied:
- Compounds derived from the oxadiazole structure have shown activity against both Gram-positive and Gram-negative bacteria. For instance, studies reported enhanced antibacterial activity against species like Bacillus cereus and Bacillus thuringiensis .
Case Study 1: Anticancer Activity Assessment
A series of synthesized oxadiazole derivatives were evaluated for their anticancer activity against various cell lines. The results indicated that certain compounds exhibited IC50 values as low as 0.47 µM against thymidylate synthase (an important enzyme in DNA synthesis), demonstrating their potential as anticancer agents .
Case Study 2: Antidiabetic Efficacy
In a controlled study using Drosophila models, specific oxadiazole derivatives were tested for their ability to lower glucose levels. The results showed a significant reduction in glucose levels in treated groups compared to controls, indicating promising anti-diabetic properties .
Summary of Applications
Mechanism of Action
The mechanism of action of 5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 1,3,4-oxadiazole-2-thiol scaffold is highly versatile, with biological activity heavily influenced by substituents on the phenyl ring. Below is a comparison with key analogs:
Key Observations:
- Substituent Position and Polarity : The morpholine sulfonyl group at the meta position (target compound) enhances water solubility compared to para -substituted analogs (e.g., 4u, 4-tert-butylphenyl). This aligns with strategies using PEG chains or polar groups to improve bioavailability .
- Halogenated Derivatives : Chloro and bromo substituents (4n, 4x) correlate with antimicrobial activity, possibly due to membrane disruption .
Key Findings:
- The morpholine sulfonyl derivative’s activity is inferred from structural analogs but requires empirical validation.
- Halogenated and trifluoromethyl analogs show broad-spectrum antimicrobial and antifungal activities .
Biological Activity
5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C12H13N3O4S2
- Molecular Weight : 327.4 g/mol
- CAS Number : 565194-87-8
The compound features the oxadiazole ring, known for its ability to interact with various biological targets. The presence of the thiol group enhances its reactivity and potential for biological activity. Research indicates that derivatives of oxadiazole can exhibit antimicrobial, antitumor, and enzyme inhibitory properties.
Antimicrobial Activity
-
Antibacterial Properties :
- Studies have shown that 1,3,4-oxadiazole derivatives possess significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. For instance, the compound demonstrated a minimum inhibitory concentration (MIC) as low as 0.03 µM against Mycobacterium tuberculosis, indicating potent activity compared to standard antibiotics like isoniazid .
-
Antifungal Activity :
- The compound has also displayed antifungal properties superior to established antifungal agents such as terbinafine against Aspergillus fumigatus.
- Antiprotozoal Activity :
Enzyme Inhibition
- Acetylcholinesterase Inhibition :
- Urease Inhibition :
Study 1: Antimicrobial Efficacy
A recent study evaluated several oxadiazole derivatives including this compound. The results indicated that this compound was among the most active against Salmonella typhi and Bacillus subtilis, with a notable selectivity index .
Study 2: Antiparasitic Activity
In vitro studies on Plasmodium falciparum showed that the compound had an IC50 comparable to chloroquine, making it a candidate for further development in antimalarial therapies .
Data Table of Biological Activities
Q & A
Q. Supporting Data :
- Docking scores improved by 15% when morpholine-sulfonyl was retained in kinase inhibitors compared to non-sulfonylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
